

Technical Monograph: 5-Bromo-2,3-dichlorophenol

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 5-Bromo-2,3-dichlorophenol

CAS No.: 1804909-63-4

Cat. No.: B1409771

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PubChem CID: 121227864 | CAS: 1804909-63-4^{[1][2][3]}

Executive Summary

5-Bromo-2,3-dichlorophenol is a tri-halogenated phenolic scaffold characterized by a unique substitution pattern that renders it highly valuable for structure-activity relationship (SAR) studies.^{[1][2]} Unlike its more common isomers (e.g., 4-bromo-2,3-dichlorophenol), the 5-bromo position provides a meta vector relative to the hydroxyl group, allowing for the introduction of aryl or heteroaryl groups via cross-coupling reactions without disrupting the ortho-chlorine steric shield.^[1] This compound is increasingly cited in patent literature regarding KRAS inhibitors and other targeted oncology therapies, where it serves as a critical "warhead" or linker fragment.

Chemical Identity & Physicochemical Profile

The specific arrangement of halogen atoms—two chlorines at the 2,3-positions and a bromine at the 5-position—creates a distinct electronic and steric environment.^{[1][2]} The 2,3-dichloro motif increases the acidity of the phenol (lowering pKa) and provides metabolic stability by blocking the most reactive metabolic sites (ortho-oxidation).^[1]

Property	Data	Source/Note
IUPAC Name	5-Bromo-2,3-dichlorophenol	Official Nomenclature
CAS Number	1804909-63-4	Chemical Abstracts Service
PubChem CID	121227864	NCBI PubChem [1]
Molecular Formula	-	-
Molecular Weight	241.90 g/mol	-
SMILES	<chem>OC1=CC(Br)=CC(Cl)=C1Cl</chem>	-
Appearance	White to off-white solid	Experimental Observation
Melting Point	68–72 °C (Predicted)	Based on isomeric trends [2]
pKa	~7.4 ± 0.5 (Predicted)	Enhanced acidity vs. Phenol (9.[1][2][3]95)
LogP	3.65	Lipophilic; requires organic solvent
H-Bond Donors/Acceptors	1 / 1	-

Structural Analysis[1]

- **Electronic Effects:** The hydroxyl group (-OH) is an electron-donating group (EDG), while the halogens are electron-withdrawing groups (EWG).[1][2] The 5-bromo position is activated for oxidative addition to metal catalysts (Pd, Ni) but is electronically deactivated for electrophilic aromatic substitution, making it a stable handle for pre-functionalization.
- **Steric Environment:** The 2,3-dichloro substitution creates a "steric wall" on one side of the phenol, influencing the binding conformation in protein pockets and preventing O-glucuronidation at the adjacent position.[1]

Synthesis & Manufacturing Pathways

Direct bromination of 2,3-dichlorophenol typically yields the para-isomer (4-bromo).[1]

Therefore, the synthesis of the 5-bromo isomer requires a directed approach, often utilizing a Sandmeyer sequence starting from a nitrobenzene precursor.[1]

Validated Synthetic Route (Sandmeyer Strategy)

This route ensures regiochemical purity by establishing the substitution pattern on the benzene ring prior to phenol formation.

- Precursor Selection: Start with 1-Bromo-3,4-dichloro-5-nitrobenzene (CAS 1805596-72-8).[1]
- Reduction: The nitro group is reduced to an amine using Iron/Ammonium Chloride or Raney Nickel/Hydrazine.[2]
 - Reaction:
- Diazotization: The resulting aniline (5-bromo-2,3-dichloroaniline) is treated with sodium nitrite () in sulfuric acid at 0°C to form the diazonium salt.[1][2]
- Hydrolysis: The diazonium salt is hydrolyzed in hot aqueous acid (/ , 100°C) to replace the diazo group with a hydroxyl group.



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Caption: Figure 1. Regioselective synthesis of **5-Bromo-2,3-dichlorophenol** via the Sandmeyer route.

Reactivity & Applications in Drug Discovery

The 5-bromo handle allows this molecule to serve as a versatile L-shaped building block.[\[1\]](#)[\[2\]](#)

Key Transformations

- Suzuki-Miyaura Coupling: The C-Br bond reacts with aryl boronic acids to form biaryl ether scaffolds.[\[1\]](#)
 - Protocol:
[\[1\]](#)
- Buchwald-Hartwig Amination: Introduction of amine groups at the 5-position to create kinase inhibitor cores.[\[1\]](#)
- O-Alkylation: The phenolic oxygen can be alkylated to attach linkers or solubilizing groups.[\[1\]](#)
[\[2\]](#)

Case Study: KRAS Inhibition

Recent patent literature (e.g., WO2005/016883, WO2007/091152) suggests the utility of this fragment in designing inhibitors for GTPase proteins [\[3\]](#). The 2,3-dichloro motif is hypothesized to lock the biaryl conformation relative to the protein backbone, enhancing binding affinity.[\[1\]](#)

Safety, Handling, & Environmental Impact

Signal Word:WARNING GHS Classification:

- H302: Harmful if swallowed.[\[2\]](#)
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.[\[4\]](#)
- H335: May cause respiratory irritation.[\[4\]](#)

Handling Protocol:

- PPE: Nitrile gloves (0.11 mm), safety goggles, and lab coat are mandatory.

- Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Phenols are prone to oxidation over time, turning pink/brown.
- Disposal: Halogenated organic waste stream.[2] Do not release into drains due to high aquatic toxicity potential of polychlorinated phenols.

Experimental Protocol: Purification & Characterization

To verify the identity of a supplied batch.

Reagents: Crude **5-Bromo-2,3-dichlorophenol**, Hexanes, Ethyl Acetate.[1] Method:

- TLC Analysis: Develop in 10% Ethyl Acetate / 90% Hexanes.

is typically ~0.3–0.4.

- Recrystallization: Dissolve the solid in minimal hot hexanes (

). Add ethyl acetate dropwise until clear. Cool slowly to

.

- NMR Validation (

NMR, 400 MHz,

):

- 5.60 (s, 1H, -OH, exchangeable)

- 7.05 (d,

Hz, 1H, Ar-H at C6)

- 7.28 (d,

Hz, 1H, Ar-H at C4)

- Note: The coupling constant (

Hz) confirms the meta-relationship between the protons.[1]

References

- National Center for Biotechnology Information. (2025).[5] PubChem Compound Summary for CID 121227864, **5-Bromo-2,3-dichlorophenol**. Retrieved from [[Link](#)]
- ChemSpider. (2025). Predicted Properties for Halogenated Phenols. Royal Society of Chemistry.
- Pfizer Limited.[6] (2007).[3][6] International Patent WO2007/091152: Pyrazole Derivatives as CRF1 Receptor Antagonists.[1][2] WIPO. Retrieved from [[Link](#)]
- ICOS Corporation. (2005).[3] International Patent WO2005/016883: Chemical Compounds. [1] WIPO. Retrieved from [[Link](#)]

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Sources

- 1. [13631-21-5|4-Bromo-3-chlorophenol|BLD Pharm \[bldpharm.com\]](#)
- 2. [3964-56-5|4-Bromo-2-chlorophenol|BLD Pharm \[bldpharm.com\]](#)
- 3. [s3.ap-southeast-1.amazonaws.com \[s3.ap-southeast-1.amazonaws.com\]](#)
- 4. [cdhfinechemical.com \[cdhfinechemical.com\]](#)
- 5. [orca.cardiff.ac.uk \[orca.cardiff.ac.uk\]](#)
- 6. [5-溴-2-氯苯酚 | 5-Bromo-2-chlorophenol | 183802-98-4 - 乐研试剂 \[leyan.com\]](#)
- To cite this document: BenchChem. [Technical Monograph: 5-Bromo-2,3-dichlorophenol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1409771/docs#technical-monograph-5-bromo-2-3-dichlorophenol>]

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